

Application Notes and Protocols for In Vivo Studies of ALG-055009

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Compound of Interest

Compound Name: ALG-055009

Cat. No.: B15540696

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Introduction

ALG-055009 is a potent and selective thyroid hormone receptor beta (THR- β) agonist that has shown promise in preclinical and clinical studies for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), formerly known as nonalcoholic steatohepatitis (NASH).^[1]^[2] As a second-generation THR- β agonist, it demonstrates high selectivity and efficacy in reducing liver fat, improving lipid profiles, and potentially reversing fibrosis.^[1]^[3] This document provides detailed application notes and protocols for the in vivo administration of **ALG-055009** based on publicly available data.

Data Presentation

Table 1: In Vivo Dosage of ALG-055009 in Preclinical Models

Animal Model	Dosage Range	Route of Administration	Study Duration	Key Findings	Reference(s)
Mouse (Diet-Induced Obesity)	0.15 mg/kg BID (Minimum Efficacious Dose)	Oral Gavage	4 weeks	Dose-dependent decrease in serum cholesterol; 17% reduction in total cholesterol and 34% reduction in LDL cholesterol. Increased expression of hepatic Dio1 and Me1 genes.	[2]
Mouse, Rat, Dog, Monkey	1-5 mg/kg	Intravenous & Oral Gavage	Not Specified	Evaluation of pharmacokinetic properties.	[4]
Rat, Dog	Sub-mg/kg levels	Oral (solutions or suspension)	2 and 13 weeks	Significant decreases in triglycerides and total cholesterol in dogs at ≥ 0.05 mg/kg/day. Significant decrease in triglycerides in rats at 0.3	[5]

mg/kg/day in
a 13-week
study.

Table 2: Human Clinical Trial Dosages of ALG-055009

| Study Phase | Population | Dosage Range | Route of Administration | Study Duration | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Phase 1 (Single Ascending Dose) | Healthy Volunteers | 0.1 - 4.0 mg | Oral | Single Dose | Well-tolerated; dose-proportional and linear plasma exposure. [\[\[6\]\]](#) | | Phase 1 (Multiple Ascending Dose) | Mild Hyperlipidemia | 0.3 - 1.0 mg | Oral (once daily) | 14 days | Well-tolerated; evidence of liver target engagement and anti-lipid activity. [\[\[6\]\]](#) | | Phase 2a (HERALD study) | MASH with F1-F3 Fibrosis | 0.3, 0.5, 0.7, 0.9 mg | Oral (once daily) | 12 weeks | Statistically significant reductions in liver fat at doses of 0.5 mg to 0.9 mg. [\[\[3\]\]](#)[\[\[7\]\]](#) |

Experimental Protocols

Protocol 1: Oral Administration of ALG-055009 in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the efficacy of **ALG-055009** in a diet-induced obesity mouse model.

Animal Model: Male C57BL/6J mice.[\[2\]](#)

Diet and Induction of Obesity:

- House male C57BL/6J mice under standard laboratory conditions.
- At the start of the study, feed the mice a high-fat diet (specific composition may vary, but typically ~60% of calories from fat) for 14 weeks to induce obesity and a MASH-like phenotype.[\[2\]](#) A control group should be fed a standard chow diet.

Preparation of **ALG-055009** Formulation: Note: The specific vehicle used in the preclinical studies for **ALG-055009** has not been publicly disclosed. The publications state that it was administered as a "solution or suspension".[\[4\]](#) For similar compounds (THR- β agonists), common vehicles for oral gavage in mice include aqueous solutions with suspending and/or solubilizing agents.

A suggested vehicle preparation is as follows:

- Prepare a vehicle solution of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water.
- Calculate the required amount of **ALG-055009** to achieve the desired final concentration for dosing (e.g., for a 0.15 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 0.0375 mg/mL).
- Weigh the appropriate amount of **ALG-055009** powder.
- Create a homogenous suspension by gradually adding the vehicle to the powder while vortexing or sonicating until a uniform suspension is achieved.
- Prepare fresh daily.

Dosing Procedure:

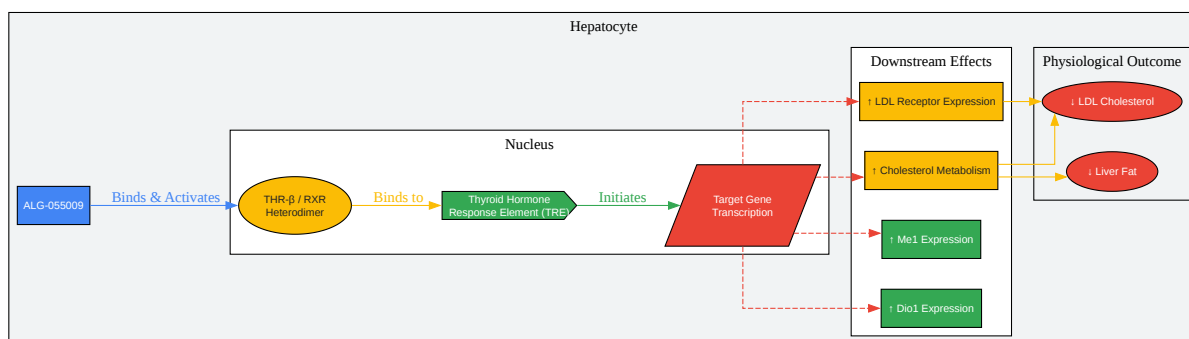
- After the 14-week high-fat diet induction period, randomize the obese mice into vehicle control and **ALG-055009** treatment groups.
- Administer **ALG-055009** or vehicle via oral gavage twice daily (BID) at the desired dosage (e.g., 0.15 mg/kg).[\[2\]](#)
- The treatment duration is 4 weeks.[\[2\]](#)
- Monitor body weight and food intake regularly throughout the study.

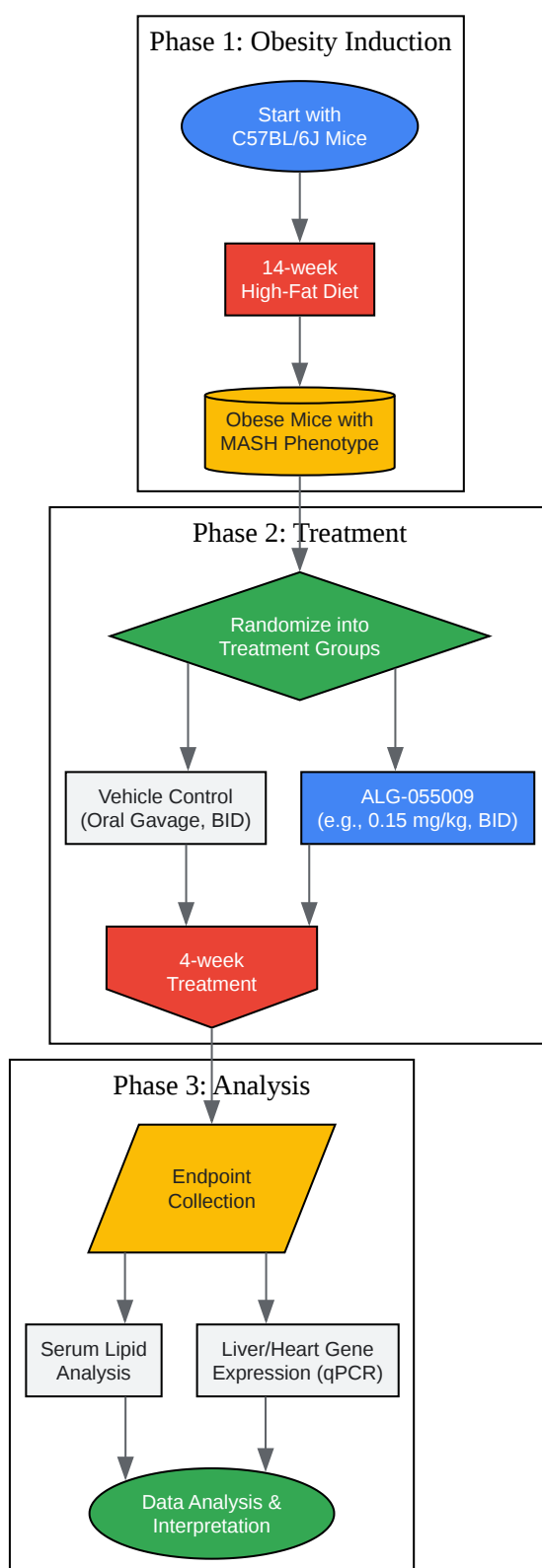
Endpoint Analysis:

- At the end of the 4-week treatment period, collect blood samples for analysis of serum lipids (total cholesterol, LDL cholesterol, triglycerides).
- Euthanize the animals and collect liver tissue for gene expression analysis (e.g., qPCR for Dio1 and Me1).[\[2\]](#)
- Heart tissue can also be collected to assess for any off-target effects on cardiac gene expression.[\[2\]](#)

Signaling Pathway and Experimental Workflow

ALG-055009 Signaling Pathway





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